azepan-1-yl(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
Azepan-1-yl(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is a complex organic compound that features a triazole ring substituted with a chlorophenyl group and an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepan-1-yl(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone typically involves a multi-step process. One common method includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The chlorophenyl group is introduced via a nucleophilic substitution reaction, and the azepane moiety is attached through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
Azepan-1-yl(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of azepan-1-yl(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets. The triazole ring and chlorophenyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Azepane derivatives: Compounds with similar azepane moieties but different substituents.
Triazole derivatives: Compounds featuring the triazole ring with various substituents.
Chlorophenyl derivatives: Compounds with the chlorophenyl group attached to different functional groups.
Uniqueness
Azepan-1-yl(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
azepan-1-yl-[5-(4-chloroanilino)-2H-triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c16-11-5-7-12(8-6-11)17-14-13(18-20-19-14)15(22)21-9-3-1-2-4-10-21/h5-8H,1-4,9-10H2,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBWRRMPPVJYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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